molecular formula C5H3ClN4S B1166546 Azasetron hydrochloride CAS No. 123040-96-0

Azasetron hydrochloride

Katalognummer B1166546
CAS-Nummer: 123040-96-0
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azasetron hydrochloride is an antiemetic which acts as a 5-HT3 receptor antagonist . It is used in the management of nausea and vomiting induced by cancer chemotherapy (such as cisplatin chemotherapy) . The usual dose is 10 mg once daily, administered either orally or intravenously .


Synthesis Analysis

The synthesis process of Azasetron hydrochloride includes methylation of 6-chloro-3-oxo-3, 4-dihydro-2H-1, 4-benzoxazine-8-carboxylic acid methyl ester to generate 6-chloro-4-methyl-3-oxo-3, 4-dihydro-2H-1, 4-benzoxazine-8-carboxylic acid methyl ester, followed by hydrolysis .


Molecular Structure Analysis

Azasetron hydrochloride has a molecular formula of C17H21Cl2N3O3 . Its exact mass is 385.10 and its molecular weight is 386.273 .


Chemical Reactions Analysis

Azasetron hydrochloride acts as a 5-HT3 receptor antagonist . This means it binds to 5-HT3 receptors, preventing serotonin from binding to these receptors and exerting its effects.


Physical And Chemical Properties Analysis

Azasetron hydrochloride is a white to beige powder . It is soluble in water at a concentration of 2 mg/mL . It has a molecular weight of 386.27 .

Wissenschaftliche Forschungsanwendungen

  • High Affinity for 5-HT3 Receptors in the Gastrointestinal Organ : Azasetron hydrochloride shows a high affinity for 5-hydroxytryptamine3 (5-HT3) receptors in the rat small intestine, which is the site of its antiemetic action against chemotherapy-induced emesis (Katayama et al., 1997).

  • Synthesis from Methyl Salicylate : The chemical synthesis of azasetron hydrochloride has been achieved starting from methyl salicylate, with an overall yield of 37% (Yuan Zhe, 2006).

  • Better Absorption Characteristics via Rectal Administration : In rabbits, azasetron is absorbed more rapidly and to a greater extent through the rectum than the intestine, indicating the feasibility of a suppository form for treating chemotherapy-induced acute emesis and nausea (Moriyama et al., 1997).

  • Pharmacokinetics in Healthy Volunteers : A study on the clinical pharmacokinetics of azasetron hydrochloride in healthy volunteers showed that it is rapidly absorbed and distributed in vivo, with 12% discharged through urine (Dai Bin, 2011).

  • Pharmacokinetics in Rabbits : Another study on rabbits showed that azasetron hydrochloride is quickly absorbed into the blood and eliminated, providing reference for clinical administration and dosage form studies (Wen & Zhang Dan, 2007).

  • Effective Antiemetic in Liver Neoplasm Patients : Azasetron hydrochloride was found to be a highly effective and safe antiemetic drug in patients with liver neoplasm after transcatheter arterial chemoembolization (Qian Zhao-xia, 2003).

  • Comparison with Ondansetron in Acute Leukemia Patients : A retrospective study comparing azasetron and ondansetron in acute leukemia patients undergoing chemotherapy showed no significant difference in efficacy, with azasetron having excellent tolerability (Huan Xiao, 2006).

  • Transdermal Patch Development for Sustained Release : A transdermal drug delivery system for azasetron was developed, demonstrating sustained release profiles in vivo for up to 216 hours. In vitro skin permeation experiments could predict the in vivo performance of transdermal azasetron patches (Sun et al., 2012).

  • Stability in Combination with Dexamethasone : A study found that a mixture of azasetron hydrochloride and dexamethasone sodium phosphate remained stable and effective for up to 14 days at 4°C and 48 hours at 25°C when protected from light, suggesting its use in combination antiemetic therapy (Fang et al., 2017).

Wirkmechanismus

Azasetron hydrochloride works by blocking the action of serotonin, a natural substance that may cause nausea and vomiting . It does this by acting as a 5-HT3 receptor antagonist .

Zukünftige Richtungen

Azasetron hydrochloride is currently approved for marketing in Japan . It is also being studied for the prevention of hearing loss related to sudden sensorineural hearing loss (SSNHL), acoustic trauma, and cisplatin-induced ototoxicity .

Eigenschaften

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKBKPJYAHLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924358
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azasetron hydrochloride

CAS RN

123040-16-4
Record name Y 25130
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123040-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azasetron hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZASETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.